molecular formula C16H24N2 B249602 N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B249602
M. Wt: 244.37 g/mol
InChI Key: CRUVXZIJPZIMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine, also known as APMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. APMA is a derivative of adamantane, a cyclic hydrocarbon that is commonly found in antiviral and antiparkinsonian drugs. APMA is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine acts as a substrate for MMPs by mimicking the natural substrates of these enzymes. MMPs cleave the peptide bond between the amino acids in the substrate, resulting in the release of a product that can be detected and quantified. N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an ideal substrate for MMPs because it is highly specific and can be easily modified to study different aspects of MMP activity.
Biochemical and Physiological Effects:
The use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research has provided valuable insights into the biochemical and physiological effects of MMPs. MMPs have been implicated in a wide range of diseases, including cancer, arthritis, and cardiovascular disease. By studying the activity and inhibition of MMPs using N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine as a substrate, researchers can develop new therapies to treat these diseases.

Advantages and Limitations for Lab Experiments

The use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research has several advantages, including its high specificity, ease of modification, and availability. However, there are also some limitations to its use, including the need for specialized equipment and expertise in organic chemistry. Additionally, N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine may not accurately reflect the natural substrates of MMPs, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for the use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research. One of the most promising areas is the development of new therapies for diseases that are associated with MMP activity, such as cancer and arthritis. Additionally, N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be modified to study the activity of other enzymes, which could lead to new insights into their biochemical and physiological effects. Finally, the use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in combination with other techniques, such as mass spectrometry and crystallography, could provide a more comprehensive understanding of the mechanisms of action of MMPs and other enzymes.

Synthesis Methods

The synthesis of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be achieved through a multi-step process involving the reaction of adamantane with different reagents such as bromine, sodium hydride, and methylamine. The final product is obtained after purification and isolation using techniques such as column chromatography and recrystallization. The synthesis of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has been extensively used in scientific research as a tool to study different biological processes. One of the most common applications of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is as a substrate for the enzyme matrix metalloproteinase (MMP). MMPs are a family of enzymes that play a critical role in tissue remodeling and repair. N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a surrogate substrate for MMPs to study their activity and inhibition.

properties

Product Name

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]adamantan-2-amine

InChI

InChI=1S/C16H24N2/c1-18-4-2-3-15(18)10-17-16-13-6-11-5-12(8-13)9-14(16)7-11/h2-4,11-14,16-17H,5-10H2,1H3

InChI Key

CRUVXZIJPZIMLB-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNC2C3CC4CC(C3)CC2C4

Canonical SMILES

CN1C=CC=C1CNC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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